2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-ol
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Overview
Description
2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-ol is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidin-5-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-ol typically involves the reaction of 3-trifluoromethylphenylboronic acid with 5-bromo-2-hydroxypyrimidine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-one.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its trifluoromethyl and pyrimidin-5-ol moieties. These interactions can modulate biological pathways and result in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Trifluoromethyl-phenyl)-pyrimidin-4-ol
- 2-(3-Trifluoromethyl-phenyl)-pyrimidin-6-ol
- 2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-one
Uniqueness
2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H7F3N2O |
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Molecular Weight |
240.18 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]pyrimidin-5-ol |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-2-7(4-8)10-15-5-9(17)6-16-10/h1-6,17H |
InChI Key |
KVDFOKIMDFIKRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=N2)O |
Origin of Product |
United States |
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